molecular formula C11H16O2 B8467672 (2-Tert-butoxyphenyl)methanol

(2-Tert-butoxyphenyl)methanol

Cat. No. B8467672
M. Wt: 180.24 g/mol
InChI Key: ZOLNDJSAXPJRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08747810B2

Procedure details

To a stirred solution of 7 (3.8 g, 21 mmol) in 250 mL CH2Cl2, MnO2 (11 g, 126 mmol) was added. The reaction mixture was stirred overnight, filtered on Celite® and the solvent was distilled under reduced pressure. The crude product was purified by a silica gel column with 17% EtOAc/83% Hexane as eluents. The product was isolated as pale yellow oil (70% yield). 1H NMR (CDCl3) δ 7.286 (dd, 1H, Ar), 7.195 (ddd, 1H, Ar), 7.063 (d, 1H, Ar), 7.003 (ddd, 1H, Ar), 4.669 (s, 2H, —CH2—), 1.447 (s, 9H, —C(CH3)3). Mass Spec.=203.09 (M+H)++Na+.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][OH:13])([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[C:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]=[O:13])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)(C)OC1=C(C=CC=C1)CO
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Celite®
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel column with 17% EtOAc/83% Hexane as eluents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.